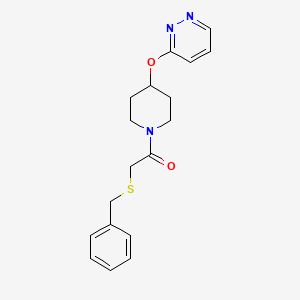

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Description

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-benzylsulfanyl-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c22-18(14-24-13-15-5-2-1-3-6-15)21-11-8-16(9-12-21)23-17-7-4-10-19-20-17/h1-7,10,16H,8-9,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRITYQRXHAQAQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

Formation of the Benzylthio Group: This can be achieved by reacting benzyl chloride with thiourea under basic conditions to form benzylthiourea, followed by hydrolysis.

Introduction of the Pyridazin-3-yloxy Group: This step involves the reaction of pyridazine with an appropriate alkylating agent to introduce the pyridazin-3-yloxy moiety.

Formation of the Piperidin-1-yl Group: The piperidin-1-yl group can be introduced through the reaction of piperidine with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone has been explored for its pharmacological properties, particularly as a potential therapeutic agent for various conditions:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against several bacterial strains. For instance, it has shown minimum inhibitory concentrations (MIC) comparable to established antibiotics, making it a candidate for further development in treating bacterial infections.

- Neurological Disorders : The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders, including anxiety and depression. It may act as a modulator of specific receptors involved in mood regulation .

Biological Mechanisms

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways, thus altering metabolic processes.

- Receptor Interaction : It can bind to various receptors, influencing signal transduction pathways that are crucial for cellular communication and function .

Table 1: Summary of Biological Activities

Synthesis and Production

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyridine Group : Via nucleophilic substitution reactions.

- Attachment of the Benzylthio Group : Through thiol-alkylation reactions.

- Final Assembly : Coupling intermediate compounds to yield the target molecule.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The benzylthio group may interact with thiol-containing enzymes, while the pyridazin-3-yloxy and piperidin-1-yl groups may interact with various receptors and enzymes, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)butanone: Similar structure but with a butanone moiety instead of ethanone.

Uniqueness

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

2-(Benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 342.5 g/mol. The presence of a benzylthio group and a pyridazin-3-yloxy moiety contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.5 g/mol |

| CAS Number | 1428348-11-1 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Thiol Interactions : The benzylthio group can interact with thiol-containing enzymes, potentially modulating their activity.

- Nucleic Acid Binding : The pyridazin-3-yloxy group may bind to nucleic acids or proteins, influencing gene expression and protein function.

These interactions can lead to significant biochemical effects, including modulation of signaling pathways involved in cell proliferation and apoptosis.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies on related pyrazole derivatives have shown effectiveness against various bacterial strains through mechanisms that disrupt cell membrane integrity and inhibit growth .

Anticancer Potential

The compound has been explored for its anticancer properties. A study found that similar piperidine derivatives displayed significant cytotoxicity against several cancer cell lines, including breast and colorectal cancer cells, with IC50 values indicating potent activity . The mechanism likely involves the inhibition of key enzymes involved in cancer cell metabolism.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of a series of piperidine derivatives, including those structurally related to our compound. The results indicated that these compounds effectively inhibited bacterial growth, particularly against Gram-positive bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

Case Study 2: Anticancer Activity

In another investigation, compounds featuring the piperidinyl structure were tested against human cancer cell lines. Results showed that certain derivatives exhibited significant growth inhibition, with some compounds demonstrating selectivity towards cancer cells over normal cells. This selectivity is crucial for reducing side effects in potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(benzylthio)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis typically involves coupling the pyridazine-piperidine fragment with a benzylthio-ethanone moiety. Key steps include:

-

Nucleophilic substitution for introducing the pyridazin-3-yloxy group onto the piperidine ring (controlled temperature: 60–80°C, solvent: DMF or acetonitrile) .

-

Thioether formation via benzylthiol reaction with an activated carbonyl intermediate (e.g., using NaH as a base) .

-

Yield optimization : Catalyst screening (e.g., Pd-based catalysts for cross-couplings) and solvent polarity adjustments (e.g., switching from THF to DMF) improve yields up to 78% in analogous compounds .

Table 1 : Yield Optimization in Related Piperidine Derivatives

Compound Class Reaction Step Yield (%) Key Conditions Benzoylpiperidine derivatives Nucleophilic coupling 12–78 DMF, 70°C, 12h Thioether-functionalized analogs Thiol-alkylation 60–85 NaH, THF, RT

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : 1H/13C-NMR identifies key groups (e.g., benzylthio S-CH2 at δ 3.5–4.0 ppm, pyridazine protons at δ 8.0–9.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed via reverse-phase HPLC (C18 column, 254 nm detection, retention time: ~11–13 min) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected for C19H22N3O2S: 364.14 g/mol) .

Q. What are common reaction pathways for modifying the benzylthio or pyridazine moieties?

- Benzylthio group : Susceptible to oxidation (e.g., H2O2 → sulfoxide; KMnO4 → sulfone) .

- Pyridazine ring : Electrophilic substitution at nitrogen (e.g., alkylation with methyl iodide) or cross-coupling (Suzuki-Miyaura for aryl groups) .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity or stability?

- Rational design : Introduce electron-withdrawing groups (e.g., -F, -CF3) on the pyridazine ring to improve metabolic stability .

- Piperidine substitution : Replace 4-(pyridazin-3-yloxy) with 4-(5-fluorobenzo[d]isoxazol-3-yl) to enhance target binding (e.g., kinase inhibition) .

- Data-driven optimization : Use QSAR models to correlate logP values (e.g., ~2.5–3.5) with membrane permeability .

Q. What experimental strategies address contradictions in biological activity data?

- Case study : Discrepancies in IC50 values may arise from assay conditions (e.g., serum protein interference). Mitigation steps:

- Use serum-free in vitro assays .

- Validate target engagement via SPR (surface plasmon resonance) .

- Statistical rigor : Replicate experiments with n ≥ 3, apply ANOVA for batch-to-batch variability .

Q. How can computational modeling predict interactions with biological targets?

- Docking studies : Use PyMOL or AutoDock to model interactions with kinases or GPCRs. Key residues: Lysine in ATP-binding pockets .

- MD simulations : Assess stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) .

Table 2 : Computational Parameters for Target Binding

| Software | Target Class | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| AutoDock Vina | Kinase X | -9.2 | H-bond: Pyridazine N–Lys |

| Schrödinger | GPCR Y | -8.7 | π-Stacking: Benzyl–Phe |

Q. What are limitations in current synthetic or analytical protocols for this compound?

- Synthetic challenges : Low yields (<30%) in multi-step sequences due to steric hindrance at the piperidine nitrogen .

- Analytical limitations : HPLC may fail to resolve diastereomers; use chiral columns or CD spectroscopy instead .

- Stability issues : Benzylthio group prone to oxidation; recommend argon atmosphere storage .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.